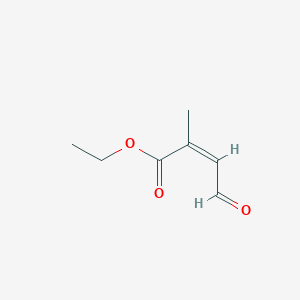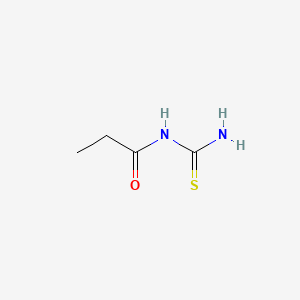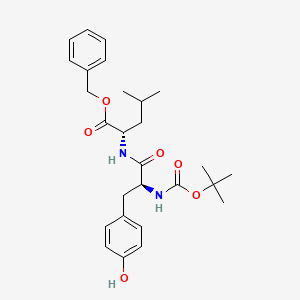
Boc-Tyr-Leu-OBn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Tyr-Leu-OBn is a synthetic peptide compound composed of three amino acids: tyrosine, leucine, and a benzyl ester. The term “Boc” refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group of tyrosine during the synthesis process. This compound is often used in research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Boc-Tyr-Leu-OBn is typically synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The Boc protecting group is used to protect the amino group of tyrosine. The subsequent amino acids, leucine and the benzyl ester, are then sequentially added to the growing peptide chain. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a suitable cleavage reagent .
Industrial Production Methods
In industrial settings, this compound is produced using automated peptide synthesizers that follow the same SPPS methodology. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection .
化学反応の分析
Types of Reactions
Boc-Tyr-Leu-OBn undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like TFA.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Modifications of the peptide backbone or side chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include deprotected peptides, substituted derivatives, and oxidized or reduced forms of the peptide .
科学的研究の応用
Boc-Tyr-Leu-OBn has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a model compound for studying peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
作用機序
The mechanism of action of Boc-Tyr-Leu-OBn involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Boc-Tyr-Leu-OMe
- Boc-Tyr-Leu-OH
- Boc-Tyr-Leu-NH2
Uniqueness
Boc-Tyr-Leu-OBn is unique due to the presence of the benzyl ester group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective .
特性
分子式 |
C27H36N2O6 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
benzyl (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C27H36N2O6/c1-18(2)15-23(25(32)34-17-20-9-7-6-8-10-20)28-24(31)22(29-26(33)35-27(3,4)5)16-19-11-13-21(30)14-12-19/h6-14,18,22-23,30H,15-17H2,1-5H3,(H,28,31)(H,29,33)/t22-,23-/m0/s1 |
InChIキー |
SVINFKSLOMLCGB-GOTSBHOMSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
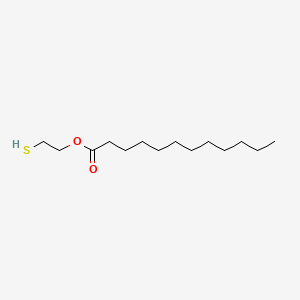
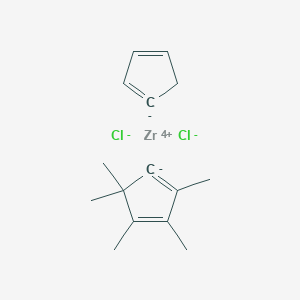
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)
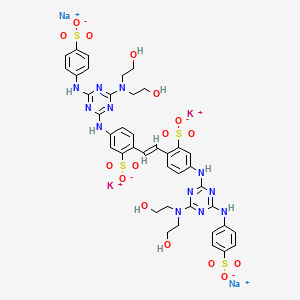
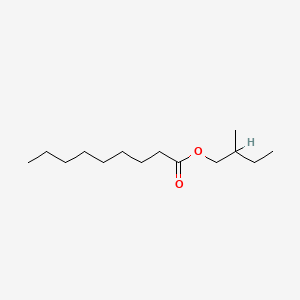
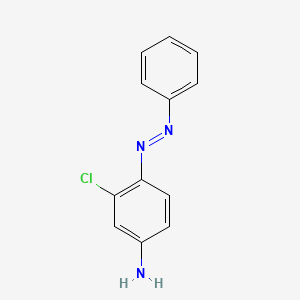
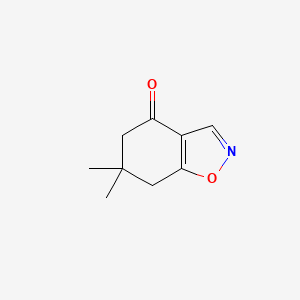
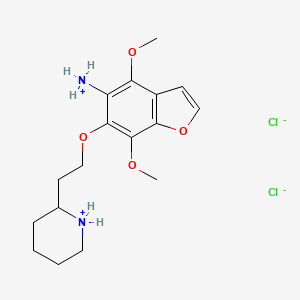
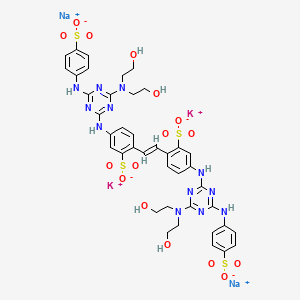
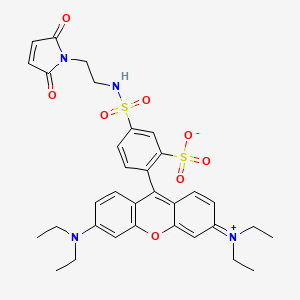
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
